
8-Bromo-4-chloroquinoline-2-carboxylic acid
Descripción general
Descripción
8-Bromo-4-chloroquinoline is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 .
Molecular Structure Analysis
The SMILES string for 8-Bromo-4-chloroquinoline is Clc1ccnc2c(Br)cccc12 . The InChI key is DAHYJSFUKJLEEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Bromo-4-chloroquinoline is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
Quinoline derivatives, including 8-Bromo-4-chloroquinoline-2-carboxylic acid, have been extensively studied for their antimalarial properties. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. Researchers are exploring 8-Bromo-4-chloroquinoline-2-carboxylic acid as a precursor for synthesizing new compounds with potential antimalarial activity .
Anticancer Agents
The structural complexity of quinoline derivatives makes them suitable candidates for anticancer drug development. The bromo and chloro substituents on the quinoline ring can interact with various biological targets, potentially leading to the discovery of novel anticancer agents. Scientists are investigating the use of 8-Bromo-4-chloroquinoline-2-carboxylic acid in creating compounds that can inhibit cancer cell growth .
Antibacterial and Antifungal Applications
Quinoline compounds have shown efficacy against a range of bacterial and fungal strains. The functionalized derivatives of quinoline, such as 8-Bromo-4-chloroquinoline-2-carboxylic acid, are being tested for their antibacterial and antifungal activities. These compounds could lead to the development of new classes of antibiotics and antifungals .
Anti-inflammatory and Analgesic Formulations
The anti-inflammatory and analgesic properties of quinoline derivatives are well-documented. Researchers are exploring the potential of 8-Bromo-4-chloroquinoline-2-carboxylic acid to be used in the synthesis of compounds that can serve as effective anti-inflammatory and analgesic medications .
Central Nervous System (CNS) Disorders
Quinoline derivatives have been associated with therapeutic effects on CNS disorders. The synthesis of new quinoline-based compounds from 8-Bromo-4-chloroquinoline-2-carboxylic acid could provide insights into the treatment of various CNS conditions, including neurodegenerative diseases and epilepsy .
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCPJJDMUJYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




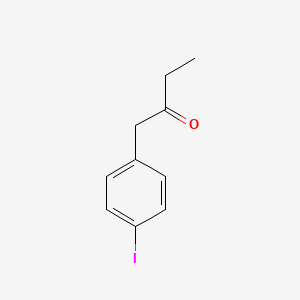
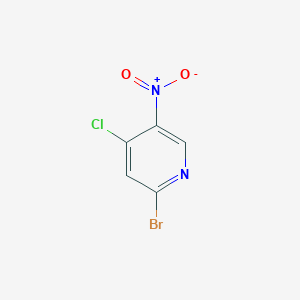

![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
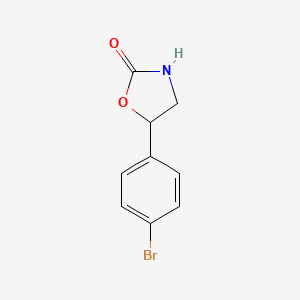
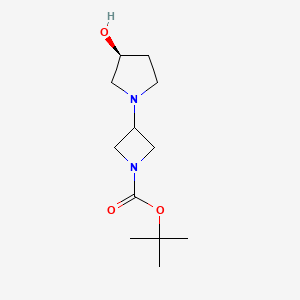
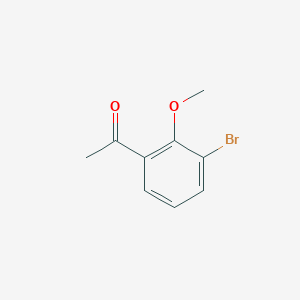
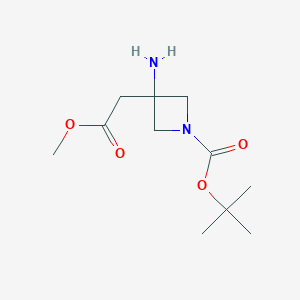
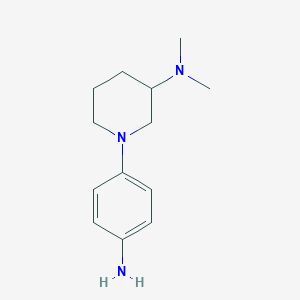
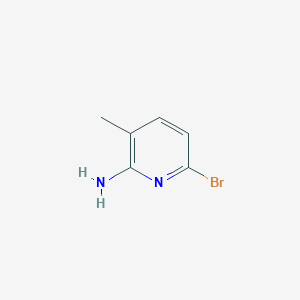
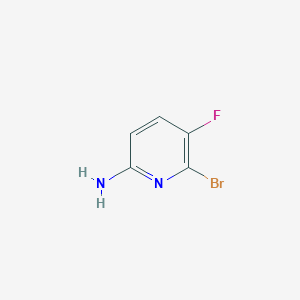

![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)